Relevance:
This compound serves as the bioactive acid moiety for the "fop" class of herbicides (aryloxyphenoxypropionates). It acts as an acetyl-CoA carboxylase (ACCase) inhibitor. In drug development and agrochemical synthesis, understanding its solubility is critical for formulation (emulsifiable concentrates), purification (recrystallization), and bioavailability studies.
Physicochemical Drivers:
The solubility behavior of 2-[4-(trifluoromethyl)phenoxy]propanoic acid is governed by two competing structural motifs:
Hydrophobic Domain: The 4-(trifluoromethyl)phenoxy tail. The trifluoromethyl (-CF₃) group is highly lipophilic and electron-withdrawing, enhancing solubility in non-polar and chlorinated solvents while increasing acidity.
Hydrophilic Domain: The propanoic acid head group. This moiety facilitates hydrogen bonding (dimerization in non-polar solvents, ionization in aqueous media).
Property
Value (Approx.)
Implication for Solubility
pKa
3.10 – 3.30
Acidic. Soluble in alkaline aqueous buffers (pH > 5) as a salt.
LogP
2.8 – 3.2
Moderately lipophilic. Prefers organic phases over acidic water.
Melting Point
95 – 105 °C
Solid at room temperature. High lattice energy requires polar or heated solvents for dissolution.
Solubility Profile in Organic Solvents
The following matrix categorizes solvents based on their interaction mechanism with the solute. Data is synthesized from structural analogs (Fluazifop-P, Haloxyfop) and thermodynamic principles.
A. High Solubility (Process Solvents)
Best for: Reaction media, stock solutions, transfer.
Solvent
Solubility Rating
Mechanism
Acetone
Very High (>200 g/L)
The carbonyl oxygen of acetone acts as a strong H-bond acceptor for the carboxylic acid proton, disrupting cyclic dimers.
Methanol / Ethanol
High (>150 g/L)
Amphiprotic nature allows solvation of both the polar acid head (via H-bonding) and the aromatic tail.
Ethyl Acetate
High (>120 g/L)
Excellent general solvent. Breaks acid dimers via H-bonding; compatible with the lipophilic fluorinated ring.
DMF / DMSO
Very High (>300 g/L)
High dielectric constants and strong H-bond accepting capability solubilize the compound readily, even at high concentrations.
B. Moderate Solubility (Extraction & Partitioning)
Best for: Liquid-liquid extraction, chromatography.
Solvent
Solubility Rating
Mechanism
Dichloromethane (DCM)
Moderate-High
The electron-deficient hydrogen of DCM interacts with the electron-rich fluorine atoms and ether oxygen. Good for extraction from acidified aqueous phases.
Toluene
Moderate
Solvation is driven by stacking interactions between the solvent and the phenoxy ring. Heating significantly increases solubility.
Chloroform
Moderate
Similar to DCM but often provides slightly higher solubility due to greater acidity of the solvent proton.
C. Low Solubility (Crystallization Anti-Solvents)
Best for: Purification, precipitation.
Solvent
Solubility Rating
Mechanism
Hexanes / Heptane
Low (<5 g/L)
The polar carboxylic acid group prevents significant dissolution in purely aliphatic hydrocarbons at room temperature.
Water (pH < 2)
Very Low
In its protonated (neutral) form, the hydrophobic CF₃-phenoxy tail dominates, rendering it insoluble.
Thermodynamic & Mechanistic Diagrams
Mechanism of Solvation
The dissolution process depends on the solvent's ability to disrupt the intermolecular hydrogen-bonded dimers formed by the carboxylic acid groups in the solid state.
Figure 1: Mechanistic pathways for the dissolution of 2-[4-(trifluoromethyl)phenoxy]propanoic acid in various solvent classes.
Solvent Selection Decision Tree
Figure 2: Decision matrix for solvent selection based on experimental objectives.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data (mg/mL) for your specific lot.
Preparation: Weigh approximately 200 mg of 2-[4-(trifluoromethyl)phenoxy]propanoic acid into a 4 mL glass vial.
Saturation: Add exactly 1.0 mL of the target solvent (e.g., Toluene).
Equilibration: Cap tightly and vortex for 2 minutes. Place in a shaking incubator at 25°C for 24 hours.
Check: If the solid dissolves completely, add more solid until a persistent precipitate remains (supersaturation).
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-warmed if testing elevated temperatures) into a pre-weighed vial.
Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.
Calculation:
Where is solubility (g/L).
Protocol B: Recrystallization for Purification
Target Purity: >98% HPLC
Dissolution: Dissolve crude acid in the minimum amount of hot Toluene (approx. 80°C).
Clarification: If insoluble particulates remain, filter hot through a glass frit.
Nucleation: Allow the solution to cool slowly to room temperature.
Anti-Solvent Addition: If crystallization is slow, add Hexane dropwise until slight turbidity persists, then re-heat slightly to clear and cool again.
Harvest: Collect crystals via vacuum filtration and wash with cold Hexane/Toluene (9:1 ratio).
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81596, 2-Phenoxypropionic acid. Retrieved February 12, 2026, from [Link]
Vertex AI Search. (2026). Trifop Herbicide Physical Properties and Patent Data. Retrieved February 12, 2026.
LookChem. (n.d.). 2-Methyl-2-phenoxypropanoic acid Physical Properties. Retrieved February 12, 2026, from [Link]
Exploratory
"2-[4-(trifluoromethyl)phenoxy]propanoic acid" as a pharmaceutical intermediate
This technical guide details the role, synthesis, and quality control of 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a critical pharmacophore and intermediate used in the development of metabolic therapeutics (specifi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the role, synthesis, and quality control of 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a critical pharmacophore and intermediate used in the development of metabolic therapeutics (specifically PPAR agonists) and advanced agrochemicals.
[1][2][3]
Executive Summary
2-[4-(trifluoromethyl)phenoxy]propanoic acid (CAS: 69484-34-0) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—a phenoxypropionic acid moiety substituted with a lipophilic trifluoromethyl group—mimics endogenous fatty acids and eicosanoids. This biomimetic property makes it a high-value intermediate for synthesizing Peroxisome Proliferator-Activated Receptor (PPAR) agonists (used in dyslipidemia and type 2 diabetes) and specific Aldose Reductase Inhibitors (ARIs).[1]
While historically significant in agrochemistry (as the core of Fluazifop), its pharmaceutical grade requires stringent control over stereochemistry and trace organic impurities, distinguishing it from industrial-grade variants.
Property
Specification
IUPAC Name
2-[4-(trifluoromethyl)phenoxy]propanoic acid
Molecular Formula
C₁₀H₉F₃O₃
Molecular Weight
234.17 g/mol
Key Functionality
Chiral carboxylic acid; Lipophilic ether
Primary Application
Intermediate for PPAR/ agonists; Metabolic modulators
Therapeutic Relevance & Mechanism
The compound serves as the bioactive pharmacophore for a class of drugs targeting nuclear receptors.
The PPAR Connection
The 2-phenoxypropanoic acid motif is essential for binding to the ligand-binding domain (LBD) of PPARs.[1]
Mechanism: The carboxylic acid head group forms a hydrogen bond network with tyrosine residues (e.g., Tyr464 in PPAR
) in the receptor's AF-2 helix.
Role of CF3: The 4-trifluoromethyl group occupies the hydrophobic pocket of the receptor, enhancing binding affinity and metabolic stability against P450 oxidation compared to non-fluorinated analogs.
Chirality Matters
Biological activity is often stereospecific.[1] For most PPAR agonists and related metabolic drugs, the (R)-enantiomer is the eutomer (active form), mimicking the stereochemistry of natural lipid substrates. Therefore, asymmetric synthesis or chiral resolution is a critical process requirement.
Synthetic Methodologies
Two primary routes exist: a cost-effective racemic synthesis followed by resolution, and a stereoselective route using chiral pool materials.[1]
Route A: Williamson Ether Synthesis (Racemic)
This is the standard industrial route, involving the nucleophilic substitution of 4-trifluoromethylphenol on a 2-chloropropionate derivative.[1]
Activation: Mesylation of (S)-lactate to form (S)-methyl 2-(methylsulfonyloxy)propionate.[1]
Substitution: Reaction with 4-trifluoromethylphenol causes Walden inversion, yielding the (R)-ether .[1]
Hydrolysis: Mild saponification (LiOH) yields the (R)-acid without racemization.[1]
Synthesis Workflow Diagram
Figure 1: Comparison of Racemic (Route A) and Stereoselective (Route B) synthesis pathways.
Process Optimization & Critical Process Parameters (CPPs)
For pharmaceutical applications, the following parameters must be controlled to prevent impurity formation.
Impurity Profile
Impurity Type
Origin
Control Strategy
Phenol Impurity
Unreacted 4-trifluoromethylphenol
Monitor stoichiometry; Wash organic layer with dilute NaOH.[1]
Dimer Impurity
Self-reaction of chloropropionate
Maintain temperature <80°C; Slow addition of reagent.[1]
Enantiomeric Impurity
Racemization during hydrolysis
Use LiOH (milder base) instead of NaOH; Keep T < 40°C during hydrolysis.
Defluoro-impurity
Hydrodefluorination (rare)
Avoid reductive conditions (e.g., Pd/C) if protecting groups are used elsewhere.[1]
Reaction Causality
Solvent Selection: Acetonitrile is preferred over Toluene for Route B because the polar aprotic nature enhances the nucleophilicity of the phenoxide ion, driving the S_N2 reaction to completion with higher stereofidelity.
Base Choice: Potassium Carbonate (K₂CO₃) is superior to Sodium Hydride (NaH) for this etherification. NaH can be too aggressive, leading to elimination side-products (acrylic acid derivatives) rather than substitution.[1]
Analytical Control Strategy
A self-validating quality system is required for release testing.[1]
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Detection: UV @ 230 nm (Absorption max of phenoxy ring).
Rationale: The trifluoromethyl group provides significant retention; acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape.
Limit: (S)-enantiomer < 0.5% (for pure (R)-batches).
Impurity Fate Mapping
Figure 2: Impurity fate mapping and critical control points for QC release.
Safety & Handling
Hazard Class: Irritant (Skin/Eye). The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption compared to standard phenoxy acids.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Storage: Store at 2–8°C. The ether linkage is stable, but the carboxylic acid can form anhydrides if stored improperly in heat/moisture.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3753656, 2-[4-(Trifluoromethyl)phenoxy]propanoic acid. Retrieved from [1]
Accela ChemBio. (2023).[3] Product Catalog: 2-methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid and derivatives. Retrieved from [1]
MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs: Synthesis and Mode of Action. (Contextual reference for CF3 group utility in pharma). Retrieved from [1]
Technical Application Note: HPLC Quantification of 2-[4-(trifluoromethyl)phenoxy]propanoic acid
Introduction & Scope The compound 2-[4-(trifluoromethyl)phenoxy]propanoic acid (often referred to as Trifop Acid or TFPP ) is a critical structural moiety found in the aryloxyphenoxypropionate class of herbicides (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
The compound 2-[4-(trifluoromethyl)phenoxy]propanoic acid (often referred to as Trifop Acid or TFPP ) is a critical structural moiety found in the aryloxyphenoxypropionate class of herbicides (e.g., Trifop-methyl, Fluazifop).[1][2] It serves as both a primary degradation metabolite in environmental matrices and a key intermediate in pharmaceutical synthesis.[2]
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of TFPP. Unlike standard phenoxy acids, the presence of the trifluoromethyl (
) group significantly alters the lipophilicity and electron density of the phenyl ring, requiring specific chromatographic tuning to prevent peak tailing and ensure resolution from matrix interferences.
Chemical Profile
Property
Value
Implication for Chromatography
IUPAC Name
2-[4-(trifluoromethyl)phenoxy]propanoic acid
Target Analyte
Molecular Formula
MW: 234.17 g/mol
pKa
~3.5 - 3.8 (Carboxylic Acid)
Critical: Mobile phase pH must be < 3.0 to suppress ionization and increase retention.[1][2]
LogP
~2.8 - 3.1
Moderately lipophilic; suitable for Reversed-Phase (C18).[1][2]
The primary challenge in analyzing TFPP is the "Ion Suppression Effect." At neutral pH, the carboxylic acid deprotonates to its anionic form (
), leading to poor retention on C18 columns and severe peak tailing due to secondary interactions with residual silanols.[1][2]
The Solution:
Acidic Mobile Phase: We utilize 0.1% Phosphoric Acid (
) or Formic Acid to maintain a pH ~2.[1][2]5. This keeps TFPP in its neutral, protonated form (), ensuring sharp peak shape and consistent retention.[1]
Fluorine Selectivity: While standard C18 columns work, a C18-PFP (Pentafluorophenyl) or high-carbon-load C18 column is recommended to leverage
interactions with the electron-deficient fluorinated ring of the analyte.[1][2]
Method Logic Flowchart
The following diagram illustrates the decision matrix for optimizing the separation of TFPP based on sample matrix complexity.
Caption: Decision tree for TFPP method selection, highlighting the critical path for complex matrices requiring SPE cleanup.
Experimental Protocol
Instrumentation & Reagents[1][2][3][4][5][6][7]
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) OR Waters XBridge Phenyl (for enhanced selectivity).[1]
UV-DAD @ 225 nm (Quantification) and 270 nm (Confirmation)
Run Time
~12 minutes (TFPP retention time approx.[1][2] 6.5 - 7.5 min)
Note on Mobile Phase: If using LC-MS, replace Phosphoric Acid with 0.1% Formic Acid. Retention times may shift slightly due to the weaker acidity of formic acid.
Preparation of Standards[2]
Stock Solution (1.0 mg/mL): Weigh 10 mg of TFPP standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (55:45 Mix).
Critical Step: Diluting the standard in the mobile phase (rather than 100% ACN) prevents "solvent shock" which causes peak fronting.[1]
Sample Preparation (Complex Matrices)
For environmental (soil/water) or biological (plasma) samples, direct injection is insufficient.[1] Use Solid Phase Extraction (SPE) to remove proteins and humic acids.[1]
Recommended Cartridge: Mixed-Mode Anion Exchange (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).[1][2] This leverages the acidic nature of TFPP.
Conditioning: 3 mL Methanol followed by 3 mL Water.
Loading: Adjust sample pH to 7.0 (analyte becomes anionic:
Cause: Silanol activity or insufficient mobile phase acidity.[1][2]
Fix: Lower the pH of Mobile Phase A. Ensure you are using a "Type B" silica column (high purity, low metal content) like Luna C18(2) or Zorbax Eclipse Plus.[1]
Issue 2: Retention Time Drift
Cause: "Phase Collapse" (unlikely at 45% organic) or Temperature fluctuation.[1][2]
Fix: Ensure column oven is active at 35°C. Do not rely on ambient temperature.[2]
Issue 3: Split Peaks
Cause: Sample solvent is stronger than mobile phase.[2]
Fix: Dissolve the sample in the Mobile Phase, not pure Acetonitrile.
References
US EPA Method 8151A. "Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization."[1][2] US Environmental Protection Agency, 1996. (Basis for extraction of acidic herbicides).[1] Link
PubChem Compound Summary. "2-[4-(trifluoromethyl)phenoxy]propanoic acid."[1][2] National Center for Biotechnology Information.[1][2] Accessed 2023.[1][2] Link[1][2]
Hao, C., et al. "Determination of phenoxyacid herbicides in water by liquid chromatography–electrospray mass spectrometry." Journal of Chromatography A, 2000. (Reference for acidic mobile phase usage in LC). Link
Phenomenex Application Note. "Analysis of Phenoxy Acid Herbicides on Kinetex C18." (General protocol adaptation). Link
"2-[4-(trifluoromethyl)phenoxy]propanoic acid" in drug discovery and development
Technical Application Note: Characterization and Development of 2-[4-(trifluoromethyl)phenoxy]propanoic Acid Derivatives as Metabolic Modulators Executive Summary & Therapeutic Context 2-[4-(trifluoromethyl)phenoxy]propa...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Characterization and Development of 2-[4-(trifluoromethyl)phenoxy]propanoic Acid Derivatives as Metabolic Modulators
Executive Summary & Therapeutic Context
2-[4-(trifluoromethyl)phenoxy]propanoic acid (hereafter referred to as TFPP ) represents a "privileged scaffold" in the design of metabolic therapeutics, specifically targeting Peroxisome Proliferator-Activated Receptors (PPARs) . While structurally related to the aryloxyphenoxypropionate class of herbicides, in pharmaceutical development, this moiety serves as a critical pharmacophore for PPAR
and PPAR agonists .
The molecule mimics the structural properties of endogenous fatty acids and fibrates (e.g., Clofibric acid), acting as a lipid mimetic. Its trifluoromethyl group (
) enhances lipophilicity and metabolic stability compared to chloro- or methyl- analogs, improving bioavailability and blood-brain barrier (BBB) penetration potential.
Key Applications:
Lead Optimization: As a core scaffold for developing dual PPAR
/ agonists for dyslipidemia and metabolic syndrome.
Chemical Biology: As a probe to interrogate the ligand-binding domain (LBD) plasticity of nuclear receptors.
Bioisostere Replacement: Studying the
vs. substitution effect on potency and half-life.
Mechanism of Action (MOA) & Structural Logic
TFPP functions as an agonist for nuclear receptors. Its efficacy is driven by its ability to induce a conformational change in the PPAR Ligand Binding Domain (LBD), specifically stabilizing Helix 12 (H12) in the active conformation to recruit co-activators (e.g., PGC-1
).
Acidic Head Group (Propanoic Acid): Forms a critical "charge clamp" via hydrogen bonds with conserved Tyrosine and Histidine residues (e.g., Tyr464/His440 in PPAR
) in the receptor's binding pocket.
Linker (Ether Oxygen): Provides rotational freedom, allowing the tail to navigate the L-shaped pocket.
Hydrophobic Tail (Trifluoromethyl-phenyl): Occupies the large hydrophobic pocket. The
group engages in halogen bonding and hydrophobic interactions, increasing affinity.
Diagram 1: PPAR Activation Pathway
Visualization of the signaling cascade initiated by TFPP binding.
Caption: TFPP binds PPAR, inducing heterodimerization with RXR and recruitment of co-activators to the Peroxisome Proliferator Response Element (PPRE).
Experimental Protocols
Protocol A: Compound Preparation & Solubility
Objective: Ensure consistent delivery of the lipophilic TFPP molecule in aqueous assays.
Stock Solution: Dissolve TFPP powder (purity >98%) in 100% DMSO to a concentration of 10 mM .
Note: The
group increases lipophilicity (cLogP ~3.5). Vortex vigorously.
Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Stable for 6 months.
Working Solution: Dilute 1:100 in assay buffer immediately before use. Final DMSO concentration in cell assays should not exceed 0.5% (v/v).
Protocol B: TR-FRET Binding Assay (LanthaScreen)
Objective: Determine the binding affinity (
or ) of TFPP to the PPAR LBD.
Principle: A competition assay using a Terbium (Tb)-labeled anti-GST antibody, a GST-tagged PPAR-LBD, and a fluorescent tracer. TFPP displaces the tracer, reducing the FRET signal.
Materials:
GST-PPAR
/ LBD protein.
LanthaScreen Tb-anti-GST Antibody.
Fluormone™ Pan-PPAR Green Tracer.
Assay Buffer: TR-FRET Core Interaction Buffer.
Workflow:
Plate Setup: Use a 384-well low-volume black plate.
Titration: Prepare a 10-point serial dilution of TFPP (starting at 10
M) in assay buffer (2% DMSO).
Addition:
Add 5
L of diluted TFPP.
Add 5
L of Fluormone Tracer (final conc. ~5 nM).
Add 10
L of Tb-antibody/PPAR-LBD mix (final conc. 5 nM).
Incubation: Cover and incubate for 1 hour at Room Temperature (dark).
Detection: Read on a plate reader (e.g., EnVision).
Excitation: 340 nm.
Emission 1 (Donor): 495 nm.
Emission 2 (Acceptor): 520 nm.
Analysis: Calculate TR-FRET Ratio (Em520/Em495). Plot vs. log[TFPP] to determine
.
Diagram 2: TR-FRET Assay Logic
Visualization of the competitive binding assay.
Caption: TFPP competes with the fluorescent tracer for the PPAR binding pocket, resulting in a decrease in FRET signal proportional to binding affinity.
M). Include GW7647 (PPAR agonist) as a positive control.
Incubation: Incubate for 24 hours.
Lysis & Read: Add One-Step Luciferase Reagent (e.g., Bright-Glo). Shake for 5 min. Read luminescence.
Data: Normalize to Renilla luciferase (internal control) if co-transfected. Calculate
.
ADME & Safety Profiling
When developing TFPP derivatives, the carboxylic acid tail presents specific metabolic liabilities (glucuronidation) and advantages (solubility).
Table 1: Key ADME Parameters for TFPP Derivatives
Parameter
Method
Target Value
Notes
LogD (pH 7.4)
Shake-flask / HPLC
2.0 – 3.5
increases lipophilicity; maintain <4.0 to avoid non-specific binding.
Microsomal Stability
Liver Microsomes (Human/Rat)
min
Monitor for hydroxylation on the phenyl ring or -oxidation of the propanoic chain.
Plasma Protein Binding
Equilibrium Dialysis
< 99%
Acidic drugs often bind Albumin heavily (>99%); free fraction drives efficacy.
CYP Inhibition
Fluorometric Assay
M
Check CYP2C9 inhibition (common for acidic drugs).
References
Structure-Activity Relationships of Phenylpropanoic Acid PPAR Agonists
Source: Journal of Medicinal Chemistry
URL:[Link]
Crystal Structures of PPAR Ligand Binding Domains
Source: Protein Data Bank (PDB) / Nature
URL:[Link]
Toxicology of Phenoxypropanoic Acids
Source: EPA Archive (Chemical Safety)
URL:[Link]
(Note: Provides critical background on the toxicology of the herbicide analogs, relevant for safety screening).
Method
Application of "2-[4-(trifluoromethyl)phenoxy]propanoic acid" in agrochemical research
This technical guide details the role, synthesis, and quality control of 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a critical pharmacophore and intermediate used in the development of metabolic therapeutics (specifi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the role, synthesis, and quality control of 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a critical pharmacophore and intermediate used in the development of metabolic therapeutics (specifically PPAR agonists) and advanced agrochemicals.
[1][2][3]
Executive Summary
2-[4-(trifluoromethyl)phenoxy]propanoic acid (CAS: 69484-34-0) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—a phenoxypropionic acid moiety substituted with a lipophilic trifluoromethyl group—mimics endogenous fatty acids and eicosanoids. This biomimetic property makes it a high-value intermediate for synthesizing Peroxisome Proliferator-Activated Receptor (PPAR) agonists (used in dyslipidemia and type 2 diabetes) and specific Aldose Reductase Inhibitors (ARIs).[1]
While historically significant in agrochemistry (as the core of Fluazifop), its pharmaceutical grade requires stringent control over stereochemistry and trace organic impurities, distinguishing it from industrial-grade variants.
Property
Specification
IUPAC Name
2-[4-(trifluoromethyl)phenoxy]propanoic acid
Molecular Formula
C₁₀H₉F₃O₃
Molecular Weight
234.17 g/mol
Key Functionality
Chiral carboxylic acid; Lipophilic ether
Primary Application
Intermediate for PPAR/ agonists; Metabolic modulators
Therapeutic Relevance & Mechanism
The compound serves as the bioactive pharmacophore for a class of drugs targeting nuclear receptors.
The PPAR Connection
The 2-phenoxypropanoic acid motif is essential for binding to the ligand-binding domain (LBD) of PPARs.[1]
Mechanism: The carboxylic acid head group forms a hydrogen bond network with tyrosine residues (e.g., Tyr464 in PPAR
) in the receptor's AF-2 helix.
Role of CF3: The 4-trifluoromethyl group occupies the hydrophobic pocket of the receptor, enhancing binding affinity and metabolic stability against P450 oxidation compared to non-fluorinated analogs.
Chirality Matters
Biological activity is often stereospecific.[1] For most PPAR agonists and related metabolic drugs, the (R)-enantiomer is the eutomer (active form), mimicking the stereochemistry of natural lipid substrates. Therefore, asymmetric synthesis or chiral resolution is a critical process requirement.
Synthetic Methodologies
Two primary routes exist: a cost-effective racemic synthesis followed by resolution, and a stereoselective route using chiral pool materials.[1]
Route A: Williamson Ether Synthesis (Racemic)
This is the standard industrial route, involving the nucleophilic substitution of 4-trifluoromethylphenol on a 2-chloropropionate derivative.[1]
Activation: Mesylation of (S)-lactate to form (S)-methyl 2-(methylsulfonyloxy)propionate.[1]
Substitution: Reaction with 4-trifluoromethylphenol causes Walden inversion, yielding the (R)-ether .[1]
Hydrolysis: Mild saponification (LiOH) yields the (R)-acid without racemization.[1]
Synthesis Workflow Diagram
Figure 1: Comparison of Racemic (Route A) and Stereoselective (Route B) synthesis pathways.
Process Optimization & Critical Process Parameters (CPPs)
For pharmaceutical applications, the following parameters must be controlled to prevent impurity formation.
Impurity Profile
Impurity Type
Origin
Control Strategy
Phenol Impurity
Unreacted 4-trifluoromethylphenol
Monitor stoichiometry; Wash organic layer with dilute NaOH.[1]
Dimer Impurity
Self-reaction of chloropropionate
Maintain temperature <80°C; Slow addition of reagent.[1]
Enantiomeric Impurity
Racemization during hydrolysis
Use LiOH (milder base) instead of NaOH; Keep T < 40°C during hydrolysis.
Defluoro-impurity
Hydrodefluorination (rare)
Avoid reductive conditions (e.g., Pd/C) if protecting groups are used elsewhere.[1]
Reaction Causality
Solvent Selection: Acetonitrile is preferred over Toluene for Route B because the polar aprotic nature enhances the nucleophilicity of the phenoxide ion, driving the S_N2 reaction to completion with higher stereofidelity.
Base Choice: Potassium Carbonate (K₂CO₃) is superior to Sodium Hydride (NaH) for this etherification. NaH can be too aggressive, leading to elimination side-products (acrylic acid derivatives) rather than substitution.[1]
Analytical Control Strategy
A self-validating quality system is required for release testing.[1]
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Detection: UV @ 230 nm (Absorption max of phenoxy ring).
Rationale: The trifluoromethyl group provides significant retention; acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape.
Limit: (S)-enantiomer < 0.5% (for pure (R)-batches).
Impurity Fate Mapping
Figure 2: Impurity fate mapping and critical control points for QC release.
Safety & Handling
Hazard Class: Irritant (Skin/Eye). The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption compared to standard phenoxy acids.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Storage: Store at 2–8°C. The ether linkage is stable, but the carboxylic acid can form anhydrides if stored improperly in heat/moisture.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3753656, 2-[4-(Trifluoromethyl)phenoxy]propanoic acid. Retrieved from [1]
Accela ChemBio. (2023).[3] Product Catalog: 2-methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid and derivatives. Retrieved from [1]
MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs: Synthesis and Mode of Action. (Contextual reference for CF3 group utility in pharma). Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details the metabolic stability profiling of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (hereafter 2-TFPA ). Structurally, 2-TFPA represents a core pharmacophore found in PPAR agonists (e.g., farglitazar analogs) and aryloxyphenoxypropionate herbicides.
Scientific Premise:
The metabolic fate of 2-TFPA is dictated by two competing structural features:
The Trifluoromethyl-Phenoxy Ether: The electron-withdrawing
group strongly deactivates the phenyl ring, rendering it resistant to CYP450-mediated aromatic hydroxylation. Consequently, Phase I oxidative clearance is expected to be low.
The Propanoic Acid Tail: This moiety acts as a primary "soft spot" for Phase II conjugation, specifically acyl-glucuronidation mediated by UGTs (UDP-glucuronosyltransferases).
Critical Warning: Acyl-glucuronides are potentially reactive metabolites capable of covalent binding to plasma proteins via transacylation, a known mechanism for idiosyncratic drug toxicity (IDT). Therefore, a standard "Phase I only" microsomal assay is insufficient. This protocol utilizes an Alamethicin-activated Microsomal System to overcome UGT latency, ensuring both oxidative (CYP) and conjugative (UGT) clearance pathways are quantified.
Structural & Metabolic Analysis (Visualized)
The following diagram illustrates the predicted metabolic liabilities and the logic behind the assay design.
Figure 1: Structural dissection of 2-TFPA showing why a dual-arm assay strategy (CYP vs. UGT) is required.
Materials & Reagents
Biological System[1][2][3][4][5][6][7][8]
Pooled Human Liver Microsomes (HLM): 20 mg/mL protein concentration.
Why Microsomes? While hepatocytes offer a complete system, microsomes allow us to mechanistically separate Phase I (CYP) and Phase II (UGT) clearance to identify the rate-limiting step.
S9 Fraction (Optional): If cytosolic enzymes (sulfotransferases) are suspected, though less likely for this carboxylate structure.
Critical Reagents
Reagent
Concentration (Stock)
Role
NADPH
20 mM (Fresh)
Cofactor for CYP450 oxidation.
UDPGA
5 mM
Cofactor for UGT glucuronidation.
Alamethicin
5 mg/mL (in Ethanol)
CRITICAL: Pore-forming peptide. Permeabilizes the microsomal membrane to allow UDPGA access to the luminal UGT active sites.
MgCl₂
100 mM
Essential cofactor for enzymatic activity.
Potassium Phosphate
100 mM (pH 7.4)
Reaction buffer.
Diclofenac
10 mM
Positive control (CYP2C9).
Zomepirac
10 mM
Positive control (UGT - Acyl glucuronidation).
Experimental Protocol
Preparation of Reaction Mixtures
To ensure data integrity, we perform two parallel incubations: Phase I (Oxidative) and Phase II (Glucuronidation) .
A: Water + 0.01% Formic Acid (Low acid keeps pH > pKa slightly, or use 10mM Ammonium Acetate for better ionization).
B: Acetonitrile.
Gradient: 5% B to 95% B over 2.5 minutes.
MRM Transitions (Predicted):
Compound
Precursor (m/z)
Product (m/z)
Mechanism
| 2-TFPA | 233.1 [M-H]⁻ | 189.1 | Loss of
( cleavage) |
| 2-TFPA | 233.1 [M-H]⁻ | 161.0 | Cleavage of ether bond (Phenoxide) |
| Glucuronide | 409.1 [M-H]⁻ | 233.1 | Loss of Glucuronic Acid (176 Da) |
Data Analysis & Interpretation
Calculation of Intrinsic Clearance (
)
Plot the natural log (ln) of the remaining parent compound area ratio (vs. IS) against time. The slope of the linear regression (
) represents the elimination rate constant.
Interpretation Matrix
CYP Result (Arm A)
UGT Result (Arm B)
Conclusion for 2-TFPA
Stable
Stable
Metabolically Stable. Likely renal excretion or biliary elimination of parent.
Stable
Unstable (High )
Phase II Driven. High risk of acyl-glucuronide formation. Check for covalent binding.
Unstable
Stable
Phase I Driven. Likely O-dealkylation. ring is stable, so check alkyl chain oxidation.
Workflow Visualization
Figure 2: Parallel workflow ensuring activation of latent UGTs via Alamethicin for accurate stability assessment.
References
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
Fisher, M. B., et al. (2000). The complexities of UDP-glucuronosyltransferase research: reagents, artifacts, and pore-forming peptides.[3] Drug Metabolism and Disposition, 28(5). (Establishes the Alamethicin protocol). Link
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. Link
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad, and the ugly. Biopharmaceutics & Drug Disposition.[4][1] (Discusses the toxicity risks of carboxylic acid metabolites). Link
Technical Support Center: Enhancing the Herbicidal Efficacy of 2-[4-(trifluoromethyl)phenoxy]propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(trifluoromethyl)phenoxy]propanoic acid and related aryloxyphenoxypropionate ('fop') herbicides. T...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(trifluoromethyl)phenoxy]propanoic acid and related aryloxyphenoxypropionate ('fop') herbicides. This guide is designed to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you optimize the herbicidal efficacy of this compound in your experiments.
Introduction to 2-[4-(trifluoromethyl)phenoxy]propanoic Acid
2-[4-(trifluoromethyl)phenoxy]propanoic acid belongs to the aryloxyphenoxypropionate (AOPP or 'fop') class of herbicides.[1][2] These are selective, post-emergence herbicides primarily used to control annual and perennial grass weeds in broadleaf crops.[1][2] Their mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in the biosynthesis of fatty acids.[3][4][5] This inhibition ultimately disrupts cell membrane production in the meristematic tissues of grass plants, leading to weed death.[5][6]
Understanding the intricacies of its application and the factors that can influence its performance is paramount to achieving reliable and reproducible results in a research setting. This guide will walk you through common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-[4-(trifluoromethyl)phenoxy]propanoic acid?
A1: 2-[4-(trifluoromethyl)phenoxy]propanoic acid is an ACCase inhibitor.[3][4][5] It specifically targets the carboxyl transferase (CT) domain of the ACCase enzyme in susceptible grass species.[7] This enzyme catalyzes the first committed step in fatty acid biosynthesis. By inhibiting ACCase, the herbicide prevents the formation of malonyl-CoA, a crucial building block for fatty acids. This leads to a cessation of lipid synthesis, which is essential for cell membrane integrity and new growth.[6] Consequently, the growing points of the grass weeds begin to decay, a symptom often referred to as "deadheart," and the plant dies within a few weeks.[5][8]
Q2: Why is my compound showing low efficacy against target grass species?
A2: Several factors can contribute to reduced efficacy. These can be broadly categorized as issues related to the application process, environmental conditions, or the development of herbicide resistance in the target weed population. A thorough troubleshooting process, as detailed in the next section, is necessary to pinpoint the exact cause.
Q3: What are adjuvants, and are they necessary for this type of herbicide?
A3: Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness. For post-emergence herbicides like 2-[4-(trifluoromethyl)phenoxy]propanoic acid, adjuvants are crucial.[9][10] They can enhance performance by:
Improving spray droplet spreading and coverage on the leaf surface. [11]
Increasing the penetration of the active ingredient through the waxy cuticle of the leaf. [9][11]
Common types of adjuvants used with post-emergence graminicides include non-ionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO).[9] The choice of adjuvant can significantly impact the herbicidal activity, and optimization is often required.
Q4: Can I mix 2-[4-(trifluoromethyl)phenoxy]propanoic acid with other herbicides?
A4: Yes, tank-mixing with other herbicides is a common practice to broaden the spectrum of weed control or to manage herbicide resistance.[14][15] However, antagonistic interactions can occur, where the efficacy of one or both herbicides is reduced. For example, tank-mixing ACCase inhibitors with some broadleaf herbicides like 2,4-D has been shown to sometimes cause antagonism.[16] It is essential to conduct small-scale compatibility and efficacy tests before proceeding with large-scale experiments. Synergistic combinations, where the combined effect is greater than the sum of individual effects, are also possible and can be a valuable tool.[17]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the application of 2-[4-(trifluoromethyl)phenoxy]propanoic acid.
Issue 1: Poor Weed Control Despite Correct Application Rate
Possible Causes & Solutions:
Suboptimal Spray Droplet Size: The size of the spray droplets is a critical factor influencing herbicide performance.[12][18]
Too large droplets (>500 µm): Can lead to poor coverage and bounce off the leaf surface.[18][19]
Too small droplets (<150 µm): Are prone to drift and evaporation before reaching the target.[18][20]
Solution: Aim for a medium droplet size (around 200-400 µm) for optimal coverage and reduced drift potential.[12][20] This can be achieved by selecting the appropriate spray nozzles and operating pressure for your application equipment.[19][21]
Environmental Conditions: Environmental factors at the time of application can significantly impact efficacy.[22][23]
Temperature: Herbicidal activity generally increases with warmer temperatures (up to about 30°C), as plant metabolic processes are more active.[23] However, very high temperatures (>35°C) can cause stress to the plant, reducing herbicide uptake and translocation.[23]
Humidity: High humidity is generally favorable as it slows the drying of spray droplets on the leaf surface, allowing more time for absorption.[23] Plants grown in high humidity may also have thinner cuticles, facilitating uptake.[23]
Moisture Stress: Plants under drought stress will have a thicker waxy cuticle and reduced translocation, leading to decreased herbicide efficacy.[22][23][24]
Solution: Apply the herbicide when weeds are actively growing and not under environmental stress. Ideal conditions are typically moderate temperatures and high humidity.[22][23]
Improper Adjuvant Selection or Concentration:
Solution: Consult technical data sheets for recommended adjuvants and their use rates. If experiencing poor control, consider evaluating different types of adjuvants (e.g., MSO instead of NIS) or optimizing the concentration in small-scale trials.[9]
Experimental Workflow for Troubleshooting Poor Efficacy
Caption: Troubleshooting workflow for poor herbicidal efficacy.
Issue 2: Suspected Herbicide Resistance
The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes.[25][26] Aryloxyphenoxypropionate herbicides are at a high risk for resistance development.[26]
Indicators of Herbicide Resistance:
Failure to control a specific weed species that was previously controlled by the herbicide.[15]
Patches of uncontrolled weeds in an otherwise well-controlled area.
Healthy weeds located adjacent to dead weeds of the same species.
Confirmation and Management of Resistance:
Rule out other causes: Before concluding resistance, eliminate all other potential causes of poor control as outlined in Issue 1.
Conduct a whole-plant bioassay: This is the most reliable method for confirming resistance.[27][28] A detailed protocol is provided in the "Experimental Protocols" section.
Implement resistance management strategies: If resistance is confirmed, it is crucial to adopt a multi-faceted approach:
Rotate herbicides: Avoid using herbicides with the same mode of action (Group 1/A) in consecutive applications.[15][29]
Use tank mixtures: Apply a mixture of herbicides with different modes of action that are both effective against the target weed.[14][29]
Incorporate non-chemical control methods: Tillage, crop rotation, and other cultural practices can help manage resistant weed populations.[15][29]
Prevent seed production of resistant weeds: Control escaped weeds before they can set seed to prevent the spread of resistance.[14]
Mechanism of ACCase Herbicide Resistance
Caption: Mechanisms of resistance to ACCase-inhibiting herbicides.
Data Presentation
Table 1: Influence of Spray Droplet Size on Herbicide Efficacy
Droplet Size Category
Size Range (µm)
Potential for Drift
Coverage
Recommended Use
Very Fine to Fine
< 150
High
Excellent
Not recommended for field applications due to high drift risk
Medium
150 - 350
Moderate
Good
Optimal for most post-emergence applications [12][18]
Coarse
350 - 500
Low
Fair
May be suitable with adjuvants that enhance spreading[19]
Very Coarse
> 500
Very Low
Poor
Generally not recommended for post-emergence applications[19]
Table 2: Common Adjuvants for Post-Emergence Graminicides
Adjuvant Type
Abbreviation
Primary Function
Typical Use Rate (% v/v)
Non-ionic Surfactant
NIS
Spreading and wetting
0.25 - 0.5
Crop Oil Concentrate
COC
Penetration and spreading
1.0 - 2.0
Methylated Seed Oil
MSO
Enhanced penetration, especially under stressful conditions
0.5 - 1.5
High Surfactant Oil Concentrate
HSOC
Combines properties of NIS and COC/MSO
Varies by product
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Herbicide Efficacy Evaluation
This protocol provides a standardized method for assessing the herbicidal efficacy of 2-[4-(trifluoromethyl)phenoxy]propanoic acid on a target grass species.
Materials:
Seeds of a susceptible grass weed species (e.g., Lolium multiflorum, Avena fatua)
Pots (10 cm diameter) filled with a standard potting mix
Greenhouse or growth chamber with controlled temperature, humidity, and lighting
Balance, glassware, and other standard laboratory equipment
Methodology:
Plant Propagation:
Sow 5-10 seeds of the target weed species in each pot.
Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.
Grow plants in the greenhouse under optimal conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.[27]
Herbicide Preparation:
Prepare a stock solution of 2-[4-(trifluoromethyl)phenoxy]propanoic acid in a suitable solvent.
Prepare a series of dilutions to achieve the desired application rates.
Include the recommended adjuvant in the final spray solution at the appropriate concentration.
Herbicide Application:
Arrange the pots in the track sprayer. Include an untreated control group.
Calibrate the sprayer to deliver a specific spray volume (e.g., 150-200 L/ha).[30]
Apply the different herbicide rates to the designated pots.
Post-Treatment Care and Evaluation:
Return the pots to the greenhouse and maintain optimal growing conditions.
Assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment).
Evaluation can be done through visual injury ratings (0% = no effect, 100% = complete death) and by harvesting the above-ground biomass and measuring fresh or dry weight.[31]
Data Analysis:
Calculate the percent reduction in biomass compared to the untreated control.
Use dose-response analysis to determine the GR50 (the herbicide dose required to cause a 50% reduction in growth).
Protocol 2: Confirmation of Herbicide Resistance
This protocol is adapted from the efficacy evaluation protocol to compare a suspected resistant population with a known susceptible population.
Methodology:
Seed Collection: Collect mature seeds from the suspected resistant weed population in the field.[27] Also, obtain seeds of a known susceptible population of the same species.
Plant Propagation: Grow the suspected resistant and known susceptible populations in separate, clearly labeled pots as described in Protocol 1.
Herbicide Application: Apply a range of herbicide doses, including the recommended field rate, to both populations. It is crucial to include doses above and below the recommended rate to generate a full dose-response curve.
Evaluation and Data Analysis:
Assess plant mortality and biomass reduction for both populations as described in Protocol 1.
Calculate the GR50 for both the susceptible and resistant populations.
Determine the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population (RI = GR50_Resistant / GR50_Susceptible). An RI greater than 2-3 is generally considered indicative of resistance.
References
The Art of Herbicide Application: Droplet Size and Beyond - Greenway Weed Solutions. (n.d.).
Applicator's Guide to Spray Droplet Size, Drift, Nozzle Selection, and Spray Coverage. (n.d.).
How Spray Nozzles Affect Your Product Performance - Simplot Grower Solutions. (n.d.).
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (2015).
Science of Spray Application - MagrowTec. (n.d.).
How to Manage Herbicide Resistance - Pesticide Environmental Stewardship. (n.d.).
The Effects of Sprayer Speed and Droplet Size on Herbicide Burndown Efficacy - ScholarWorks@UARK. (n.d.).
Managing Herbicide-Resistant Weeds. (n.d.).
Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops - PubMed. (2019).
Successful post-emergence herbicide applications and adjuvant use - CHS Agronomy. (n.d.).
Herbicide-Resistant Weeds: Management Tactics and Practices - BioOne. (2006).
Choosing The Right Adjuvant For Your Post-Emergence Herbicide Application. (2021).
Binding mode of aryloxyphenoxypropionate (FOP) and cyclohexanedione (DIM) groups of herbicides at the carboxyl transferase (CT) domain of Acetyl-CoA carboxylase of Phalaris minor | Request PDF - ResearchGate. (2019).
Selecting adjuvants for post-emergent sprays - Elders. (2024).
Best Management Practices | Herbicide Resistance Action Committee. (n.d.).
How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka!. (2016).
Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes | PNAS. (n.d.).
Propaquizafop's Mode of Action in Grass Weeds: A Technical Guide - Benchchem. (2025).
Herbicide Mode of Action Table. (n.d.).
Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance - Frontiers. (2023).
Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations - MDPI. (2024).
Effect of environmental factors on herbicide performance - CAWS. (n.d.).
Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - Canada.ca. (1993).
Interaction between ACCase inhibitors and broadleaf herbicides to the control of Italian ryegrass - ResearchGate. (2025).
Explaining Herbicide Resistance: Herbicide modes of action - YouTube. (2017).
Environmental effects on efficacy of herbicides for postemergence goosegrass (Eleusine indica) control - PMC. (2020).
Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF. (n.d.).
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.).
Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms. (n.d.).
Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels - BioOne. (2013).
Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC. (2018).
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif - MDPI. (n.d.).
Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core. (2021).
Evaluating Efficacy of Preemergence Soybean Herbicides Using Field Treated Soil in Greenhouse Bioassays - ResearchGate. (2021).
Resistance to acetyl-CoA carboxylase-inhibiting herbicides - PubMed. (n.d.).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: T-PROP-001
Subject: Mitigating Matrix Effects in ESI(-) Analysis of Phenoxy-Acid Derivatives
Assigned Specialist: Senior Application Scientist
Executive Summary
You are analyzing 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a carboxylic acid derivative structurally related to phenoxy-propionic acid herbicides (e.g., Haloxyfop acid) and specific drug metabolites.
The Core Challenge: This compound requires Electrospray Ionization in Negative Mode (ESI-) . Unlike Positive Mode (ESI+), Negative Mode is disproportionately susceptible to ion suppression caused by competition for limited negative charge sites on the droplet surface. Common contaminants like phospholipids (plasma), pigments (plant tissue), and endogenous organic acids often co-elute and "steal" the charge, rendering your analyte invisible to the MS.
This guide provides a self-validating workflow to diagnose, remove, and correct these matrix effects.
Module 1: Diagnostic Workflow (Is it Matrix?)
Do not assume low sensitivity is an instrumental fault until you rule out matrix suppression.
Protocol: Post-Column Infusion (PCI)
This is the "Gold Standard" for visualizing exactly where in your chromatogram the suppression occurs.
Required Setup:
Syringe Pump: Containing analyte standard (1 µg/mL in mobile phase).
T-Piece: Connects the Syringe Pump and the LC Column effluent to the MS Source.
LC Injector: Loaded with a Blank Matrix Extract (processed exactly like your samples).
Step-by-Step:
Infuse the analyte standard at a steady rate (e.g., 10 µL/min) to generate a stable baseline signal (approx. 1e5 – 1e6 cps).
Inject the Blank Matrix Extract via the LC.[1][2][3]
Monitor the baseline.
Flat Baseline: No matrix effect.
Dip (Valley): Ion Suppression (Matrix components are "stealing" charge).
Peak (Hill): Ion Enhancement (Rare in ESI-, but possible).
Decision Logic:
If the "Dip" aligns with your analyte's retention time: You have a critical matrix effect.[2][4][5][6][7][8][9] Proceed to Module 2.
If the "Dip" is chemically separated from your analyte: Your method is robust.
Module 2: The Mechanism of Failure
Understanding why your signal disappears is crucial for fixing it. In ESI(-), the mechanism is often Charge Competition .
Visualization: ESI(-) Suppression Pathway
The following diagram illustrates how high-concentration matrix components (like phospholipids) dominate the droplet surface, preventing your phenoxy-acid analyte from entering the gas phase.
Figure 1: Mechanism of Ion Suppression in ESI(-). Matrix components with higher surface activity exclude the analyte from the droplet surface, preventing gas-phase ion formation.
Module 3: Optimization & Mitigation Protocols
Chromatographic Separation (The "Move It" Strategy)
If the PCI test shows suppression at the void volume (early eluting) or the wash phase (late eluting), adjust your gradient.
Column Choice: Use a C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex C18). The trifluoromethyl group provides significant hydrophobicity, allowing you to retain the analyte longer than polar matrix salts.
Mobile Phase:
Avoid: Strong ion-pairing agents (TFA) which suppress ESI(-).
Recommended: 5mM Ammonium Acetate (pH ~5-6).
Why? The pKa of phenoxy propionic acids is typically ~3.5. At pH 5, the carboxyl group is fully deprotonated (
), maximizing sensitivity before it even enters the source.
Sample Preparation (The "Remove It" Strategy)
Direct Protein Precipitation (PPT) is often insufficient for ESI(-) because it leaves phospholipids behind.
Method
Suitability
Pros
Cons
Protein Precip (PPT)
Low
Cheap, Fast
Leaves phospholipids; High suppression risk.
Phospholipid Removal
High (Biofluids)
Removes >95% lipids
Slightly more expensive than PPT.
SPE (MAX)
Critical (Complex)
Specific for Acids
Requires method development.
QuEChERS
High (Food/Soil)
Handles pigments
Use PSA/GCB cleanup carefully.
Protocol: Mixed-Mode Anion Exchange (MAX) SPE
Use this if simple precipitation fails.
Condition: Methanol -> Water.
Load: Sample (pH > 6 to ensure analyte is anionic).
Wash 1: 5% NH4OH in Water (Removes neutrals/bases).
Wash 2: Methanol (Removes hydrophobic neutrals).
Elute: 2% Formic Acid in Methanol (Neutralizes the acid, releasing it from the anion exchange resin).
Internal Standards (The "Correct It" Strategy)
You must use an Internal Standard (IS) to normalize matrix variance.
Alternative: A structural analogue (e.g., 2-phenoxypropionic acid) if SIL is unavailable.
Warning: Do not use a generic external standard. In ESI(-), the suppression is variable between samples; only a co-eluting IS experiences the exact same suppression as your analyte.
Module 4: Troubleshooting FAQ
Q: My Internal Standard response varies wildly between samples. Is this okay?A: No. If IS response varies >20% between neat standards and matrix samples, you have severe suppression. Even if the ratio (Analyte/IS) looks linear, your Limit of Detection (LOD) is compromised in suppressed samples. You must improve Sample Prep (see Module 3).
Q: I see a "split peak" for my analyte.A: This is often a pH mismatch. The injection solvent should match the initial mobile phase conditions. If your mobile phase is pH 5 (Ammonium Acetate) and you inject a sample in 100% Acetonitrile or strong acid, the plug may distort the peak shape. Dilute samples with the starting mobile phase.
Q: Can I use APCI instead of ESI?A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects because ionization occurs in the gas phase, not the liquid droplet surface.[10] However, APCI is generally less sensitive for thermally labile carboxylic acids. It is a valid "Plan B."
Module 5: Validation (Calculating the Matrix Factor)
To scientifically prove your method is valid, calculate the Matrix Factor (MF) according to EMA/FDA guidelines.
MF = 1.0: No effect.
MF < 1.0: Ion Suppression (e.g., 0.8 = 20% suppression).
MF > 1.0: Ion Enhancement.
IS-Normalized Matrix Factor:
Target: The IS-MF should be close to 1.0, indicating the IS is correcting for the suppression accurately.
References
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effects in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][5][6][7][8][10][11][12] Link
Trufelli, H., et al. (2011). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.[1][4][7][10][11][12] Link
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6] Link
"2-[4-(trifluoromethyl)phenoxy]propanoic acid" stability issues in different pH conditions
This technical guide addresses the stability and handling of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (often referred to as the free acid form of the herbicide Trifop or a structural analog in PPAR agonist research)....
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability and handling of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (often referred to as the free acid form of the herbicide Trifop or a structural analog in PPAR agonist research).
Executive Summary
2-[4-(trifluoromethyl)phenoxy]propanoic acid is a lipophilic carboxylic acid characterized by an ether linkage and a trifluoromethyl group. While the ether bond and
group provide robust chemical resistance against hydrolysis, the compound exhibits critical pH-dependent behaviors that can compromise experimental integrity. Specifically, researchers must control for solubility-driven precipitation in acidic media and stereochemical racemization in alkaline conditions.
Part 1: Troubleshooting & FAQs
Q1: "I observed a white precipitate when adding the compound to my cell culture media (pH 7.4) from a DMSO stock. What happened?"
Diagnosis: This is likely a "Crash-Out" event due to local pH shock or ionic strength incompatibility.
Technical Explanation:
While the compound is anionic and soluble at pH 7.4 (well above its pKa of ~3.5), adding a concentrated organic stock (DMSO) to an aqueous buffer can create a transient micro-environment where the compound precipitates before it can deprotonate and dissolve. Additionally, the presence of divalent cations (
, ) in culture media can form insoluble salts with the phenoxypropionate anion.
Corrective Protocol:
Pre-dilution: Dilute the DMSO stock 1:10 into a pH 8.0 buffer (like Tris) before adding to the final media. This ensures the compound enters the media as the soluble anion.
Vortexing: Vortex the media immediately upon addition to prevent local concentration hotspots.
Check Salt Formation: If precipitation persists, filter the media (0.22 µm). If the drug concentration drops significantly (verify by HPLC), calcium bridging is the cause. Switch to a low-calcium media or add EDTA if experimental conditions permit.
Q2: "My chiral HPLC analysis shows a loss of enantiomeric excess (ee%) after storing the sample at pH 10. Is the compound degrading?"
Diagnosis: Not degrading, but racemizing .
Technical Explanation:
The chiral center at the
-carbon (adjacent to the carbonyl group) is susceptible to base-catalyzed enolization. At pH > 9, the -proton becomes sufficiently acidic to be abstracted by hydroxide ions, forming a planar enolate intermediate. When this intermediate reprotonates, it does so from either face, resulting in a racemic mixture (R/S). This process is accelerated by heat.
Corrective Protocol:
pH Limit: Strictly maintain pH < 8.0 for storage of chiral samples.
Temperature Control: Store samples at 4°C. Racemization follows Arrhenius kinetics; reducing temperature significantly slows the rate.
Quenching: If you must run a reaction at high pH, quench immediately with dilute HCl to pH 4–6 before analysis.
Q3: "I see unexpected peaks in my chromatogram after leaving the sample on the benchtop. Is it hydrolysis?"
Diagnosis: Likely Photodegradation , not hydrolysis.
Technical Explanation:
The ether linkage in phenoxypropionic acids is chemically stable to hydrolysis. However, the aromatic ring, sensitized by the electron-withdrawing trifluoromethyl group, absorbs UV light. This can lead to radical-mediated ether cleavage or decarboxylation under ambient laboratory light.
Corrective Protocol:
Amber Glass: Always store stock solutions in amber vials.
Foil Wrap: Wrap reservoirs and reaction vessels in aluminum foil during long incubations.
Part 2: Stability Data & Visualization
Table 1: Stability & Solubility Profile by pH
pH Condition
Dominant Species
Solubility Status
Stability Concern
Recommended Action
pH 1.0 - 3.0
Free Acid (Protonated)
Insoluble (Precipitates)
Physical Instability
Use cosolvents (DMSO/Ethanol) or avoid.
pH 4.0 - 6.0
Equilibrium Mix
Moderate
Stable
Good for short-term storage.
pH 7.0 - 8.0
Anion (Deprotonated)
Soluble
Stable
Ideal for biological assays.
pH > 9.0
Anion (Deprotonated)
Highly Soluble
Chemical Instability (Racemization)
Avoid for chiral studies. Process quickly.
Figure 1: Degradation & Racemization Pathways
Caption: Mechanistic pathway showing the primary instability risks: base-catalyzed racemization (red path) and UV-mediated degradation (grey path).
Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Purpose: To create a standard solution that avoids precipitation and degradation.
Weighing: Weigh 10 mg of the solid acid into an amber glass vial.
Solvent Choice: Dissolve in 1.0 mL of 100% DMSO (anhydrous).
Why? DMSO prevents hydrolysis and solubilizes the protonated acid form completely.
Storage: Store at -20°C.
Validation: Stable for >6 months.
Working Solution: When ready to use, dilute 1:1000 into PBS (pH 7.4).
Check: Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.
Protocol B: pH-Stress Test (Validation for Assay Conditions)
Purpose: To determine if the compound remains stable during your specific experimental timeframe.
Buffer B: 50 mM Phosphate (pH 7.4) - Physiological
Buffer C: 50 mM Borate (pH 10.0) - Stress Condition
Incubation: Spike compound to 50 µM in each buffer. Incubate at 37°C in the dark.
Sampling: Aliquot 100 µL at T=0, T=4h, T=24h.
Quenching: Immediately add 100 µL of Acetonitrile + 0.1% Formic Acid to all samples (stops reaction and solubilizes precipitates).
Analysis: Analyze via HPLC-UV (230 nm) or LC-MS.
Success Criteria: Recovery >95% at T=24h.
Note: Expect precipitation in Buffer A (centrifuge before injection) and potential racemization in Buffer C (requires chiral column to detect).
References
Roberts, T. R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Detailed mechanisms of phenoxy acid degradation).
Buerge, I. J., et al. (2016). "Stereoselective degradation of the chiral herbicide...". Environmental Science & Technology. (Evidence of racemization in phenoxypropionic acids).
PubChem. (2023). "Compound Summary: 2-[4-(trifluoromethyl)phenoxy]propanoic acid". National Library of Medicine.
Reference Data & Comparative Studies
Validation
Comparative Technical Guide: Enantioselective Herbicidal Activity of 2-[4-(trifluoromethyl)phenoxy]propanoic Acid
Executive Summary Molecule Identity: 2-[4-(trifluoromethyl)phenoxy]propanoic acid (Commonly referred to as Trifop-acid ). Verdict: The herbicidal activity of this molecule is strictly stereospecific .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Molecule Identity: 2-[4-(trifluoromethyl)phenoxy]propanoic acid (Commonly referred to as Trifop-acid ).
Verdict: The herbicidal activity of this molecule is strictly stereospecific . The (R)-enantiomer is the biologically active eutomer, exhibiting potent inhibition of Acetyl-CoA Carboxylase (ACCase). The (S)-enantiomer is the inactive distomer at the enzymatic level.
This guide provides a technical comparison of these enantiomers, detailing the mechanistic divergence, quantitative potency differences, and experimental protocols required for validation.
Chemical & Mechanistic Context
The Chiral Center
The molecule belongs to the Aryloxyphenoxypropionate (AOPP) class (the "fops").[1][2][3][4] The chiral center is located at the
-carbon of the propanoic acid moiety.
Structure: A trifluoromethyl-substituted phenoxy ring ether-linked to a propionic acid backbone.
Physiological Role: This acid is the bioactive metabolite formed after the hydrolysis of ester prodrugs (e.g., Trifop-methyl) inside the plant.
Mechanism of Action: ACCase Inhibition
The target site is the carboxyltransferase (CT) domain of the plastidic Acetyl-CoA Carboxylase (ACCase) enzyme, specifically in Poaceae (grass) species.
The (R)-Enantiomer: Mimics the spatial configuration of the enzyme's natural substrate. It binds deep within the CT domain active site, locking the enzyme in a non-functional conformation and halting de novo fatty acid biosynthesis. This leads to membrane collapse and necrosis.
The (S)-Enantiomer: Due to the methyl group's orientation at the chiral center, the (S)-isomer creates a steric clash within the binding pocket, preventing effective docking.
Diagram 1: The "Chiral Switch" and Mode of Action
This diagram illustrates the divergent pathways of the enantiomers from soil application to enzymatic inhibition.
Caption: Mechanistic pathway showing the strict enzymatic specificity of the (R)-enantiomer and the potential for soil-mediated inversion of the (S)-enantiomer.
Comparative Performance Data
The following data aggregates specific kinetic studies on Trifop and general structure-activity relationships (SAR) for the AOPP class.
Table 1: Enzymatic Potency (In Vitro)
Target: Wheat Acetyl-CoA Carboxylase
Parameter
(R)-Trifop Acid
(S)-Trifop Acid
Racemic Mixture
Activity Status
Eutomer (Active)
Distomer (Inactive)
Intermediate
Ki (Inhibition Constant)
~0.03 µM
> 10 µM
~0.06 µM
IC50 (Enzyme)
0.1 - 0.5 µM
> 50 µM
0.8 - 1.2 µM
Binding Affinity
High
Negligible
Mixed
Table 2: Whole Plant Efficacy (In Vivo)
Target: Avena fatua (Wild Oat) - Post-emergence
Metric
(R)-Enantiomer
(S)-Enantiomer
Notes
GR50 (Growth Reduction)
20 - 40 g ai/ha
> 2000 g ai/ha
Unless soil inversion occurs
Symptom Onset
48-72 Hours
None / Delayed
Chlorosis in meristems
Selectivity Index
> 50 (vs Dicot crops)
N/A
Safe on broadleaf crops
Note: In sterile hydroponic conditions, the (S)-enantiomer is virtually non-toxic. In soil tests, (S) may show weak activity due to microbial conversion to (R), a phenomenon known as chiral inversion.
Experimental Protocols
To replicate these findings, researchers must use self-validating protocols that isolate the enantiomers and test them independently.
Protocol A: Chiral Separation & Purity Validation
Objective: Ensure testing materials are >98% enantiomeric excess (ee).
Preparation: Dissolve racemic Trifop acid in mobile phase (Hexane/Isopropanol 90:10).
Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H ).
HPLC Conditions:
Flow rate: 1.0 mL/min.
Detection: UV at 230 nm (phenoxy absorption).
Temperature: 25°C.
Validation: Inject pure standards. The (R)-enantiomer typically elutes second on OD-H columns (verify with optical rotation:
is positive for R).
Collection: Fractionate peaks, evaporate solvent, and re-analyze to confirm ee > 98%.
Objective: Quantify the intrinsic potency (IC50) without biological confounding factors.
Enzyme Extraction: Isolate ACCase from fresh Triticum aestivum (Wheat) seedlings using a buffer containing DTT and PMSF (protease inhibitors).
Assay Principle: Coupled enzyme assay. ACCase converts Acetyl-CoA to Malonyl-CoA, consuming ATP. The ADP produced is coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), oxidizing NADH to NAD+.
Reaction Mix:
Buffer (pH 8.0), MgCl2, KCl.
Substrates: Acetyl-CoA, ATP, NaHCO3.
Coupling System: PEP, NADH, PK/LDH units.
Test Compound: Add (R) or (S) Trifop acid at log-scale concentrations (0.001 µM to 100 µM).
Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) for 5 minutes at 30°C.
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to derive IC50.
Control: DMSO only (0% inhibition).
Background: No Acetyl-CoA (0% activity).
Diagram 2: Experimental Workflow
This diagram outlines the logical flow from synthesis to data validation.
Caption: Step-by-step workflow for isolating enantiomers and validating stereoselective toxicity.
References
Burton, J. D., et al. (1989). Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides. Plant Physiology. Link
Müller, K., et al. (2015). Environmental Behavior of the Chiral Herbicide Haloxyfop.[5] 1. Rapid and Preferential Interconversion of the Enantiomers in Soil. Environmental Science & Technology. Link
Kaundun, S. S. (2014). Resistance to acetyl-CoA carboxylase-inhibiting herbicides. Pest Management Science. Link
Délye, C. (2005).[1] Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science. Link
Duke, S. O. (1988). Herbicides: Chemistry, Degradation, and Mode of Action. CRC Press.
A Multi-Modal Spectroscopic Approach for the Structural Validation of 2-[4-(trifluoromethyl)phenoxy]propanoic acid
Audience: Researchers, scientists, and drug development professionals. Introduction: In the landscape of pharmaceutical and agrochemical development, the unequivocal confirmation of a molecule's structure is a cornerston...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the landscape of pharmaceutical and agrochemical development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. The compound 2-[4-(trifluoromethyl)phenoxy]propanoic acid serves as a valuable intermediate, known for its use in synthesizing pharmaceuticals and herbicides where the trifluoromethyl group enhances chemical stability and lipophilicity.[1] This guide provides an in-depth, multi-modal spectroscopic strategy to validate the structure of this molecule, moving beyond mere data presentation to explain the causal logic behind the selection of techniques and interpretation of results. Our approach treats the analytical process as a self-validating system, where data from orthogonal techniques converge to build an irrefutable structural proof.
Strategic Overview: A Triad of Spectroscopic Techniques
The structure of 2-[4-(trifluoromethyl)phenoxy]propanoic acid presents several key features that are ideally suited for interrogation by a specific combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To map the proton and carbon framework and to unequivocally confirm the presence and position of the critical trifluoromethyl (-CF₃) group.
Infrared (IR) Spectroscopy: To identify the key functional groups, namely the carboxylic acid (C=O and O-H) and the ether linkage (C-O), and to detect the characteristic C-F bonds.
Mass Spectrometry (MS): To determine the molecular weight with high accuracy and to analyze fragmentation patterns that corroborate the molecule's connectivity.
The synergy of these three techniques provides a robust and comprehensive validation, where each method cross-verifies the findings of the others.
Figure 1: Overall workflow for the structural validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this specific compound, a suite of NMR experiments is necessary. The inclusion of ¹⁹F NMR is non-negotiable due to the trifluoromethyl group, a common moiety in modern pharmaceuticals that significantly impacts a molecule's properties.[2][3]
Expertise & Causality:
¹H NMR: This experiment will reveal the number of different proton environments, their relative numbers (via integration), and their connectivity (via spin-spin splitting). We expect to see distinct signals for the aromatic protons, the methine (-CH) and methyl (-CH₃) protons of the propanoic acid chain, and the acidic proton of the carboxyl group.
¹³C NMR: This provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts will differentiate between aromatic, aliphatic, carbonyl, and ether-linked carbons.
¹⁹F NMR: This is the definitive test for the -CF₃ group. Fluorine-19 has 100% natural abundance and is a spin ½ nucleus, making it highly sensitive for NMR.[2] We expect a single, sharp signal, confirming that all three fluorine atoms are chemically equivalent, which is characteristic of a -CF₃ group.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the CDCl₃. TMS serves as the internal reference standard, with its proton signal defined as 0.0 ppm.[4]
Data Acquisition:
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.
For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
For ¹³C NMR, use proton decoupling to obtain singlets for all carbons. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
For ¹⁹F NMR, no special parameters are typically needed due to its high sensitivity. Trifluorotoluene can be used as an external reference if precise chemical shift reporting is required.[2]
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Expected Data and Interpretation
NMR Experiment
Expected Chemical Shift (δ, ppm)
Splitting Pattern
Assignment & Rationale
¹H NMR
~11-12
Broad Singlet
-COOH : The acidic proton is typically deshielded and appears as a broad singlet. Its signal will disappear upon adding a drop of D₂O.[4]
~7.5-7.6
Doublet
2 x Aromatic CH (ortho to -CF₃) : These protons are deshielded by the electron-withdrawing -CF₃ group. They are split by their neighbors.
~6.9-7.0
Doublet
2 x Aromatic CH (ortho to -O) : These protons are shielded by the electron-donating oxygen. They are split by their neighbors.
~4.7-4.8
Quartet
-O-CH(CH₃)- : This methine proton is deshielded by the adjacent oxygen. It is split into a quartet by the three protons of the neighboring methyl group (n+1 rule).
~1.6-1.7
Doublet
-CH(CH₃) : This methyl group is split into a doublet by the single neighboring methine proton.
¹³C NMR
~175-180
Singlet
-COOH : The carbonyl carbon of the carboxylic acid is highly deshielded.
~155-160
Singlet
Ar C-O : Aromatic carbon directly attached to the ether oxygen.
~127 (quartet)
Quartet
Ar C-CF₃ : The signal for this carbon will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).
~124 (quartet)
Quartet
-CF₃ : The carbon of the trifluoromethyl group itself will be highly deshielded and appear as a quartet due to one-bond C-F coupling.
~126-127
Singlet
2 x Ar CH (ortho to -CF₃)
~115-116
Singlet
2 x Ar CH (ortho to -O)
~72-74
Singlet
-O-CH(CH₃)- : Aliphatic carbon attached to the ether oxygen.
~18-20
Singlet
-CH(CH₃) : Aliphatic methyl carbon.
¹⁹F NMR
~ -60 to -63
Singlet
-CF₃ : A single, sharp peak confirms the presence of the trifluoromethyl group.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a "fingerprint" of the molecule.[5]
Expertise & Causality:
The utility of IR in this context is its ability to quickly confirm the presence of the most characteristic parts of the structure. We are specifically looking for:
A very broad O-H stretch, which is the hallmark of a hydrogen-bonded carboxylic acid.[5]
A strong, sharp C=O stretch, confirming the carbonyl of the carboxylic acid.
C-O stretching vibrations for the ether linkage.
Very strong C-F stretching bands, which are characteristic of fluorinated compounds.[6]
Experimental Protocol: IR Analysis
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, prepare a KBr pellet or a liquid film.[5][7]
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Data Analysis: Identify the major absorption bands and compare them to known correlation tables for functional groups.
Figure 2: Step-by-step workflow for IR spectroscopic analysis.
Expected Data and Interpretation
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Assignment & Rationale
3300 - 2500
Broad, Strong
O-H stretch
Characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.[5][7]
Multiple strong bands are expected for the -CF₃ group, a highly reliable indicator.
1250 - 1200
Strong
Ar-O stretch
Asymmetric C-O-C stretch of the aryl ether.
~1100
Medium
C-O stretch
C-O stretch associated with the carboxylic acid.
~2980
Medium
C-H stretch
Aliphatic C-H stretching from the propanoic acid moiety.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern. For molecules intended for biological applications, confirming the exact mass is essential.
Expertise & Causality:
We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation during ionization, allowing for clear observation of the molecular ion (or a protonated/deprotonated version). High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or TOF analyzers, is the gold standard. It can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern, obtained via tandem MS (MS/MS), acts as a final piece of the structural puzzle, confirming the connectivity of the phenoxy and propanoic acid parts.
Experimental Protocol: HRMS (ESI-TOF) Analysis
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
Ionization: Use ESI in negative ion mode. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. Positive mode can also be used, which would likely form the [M+H]⁺ or [M+Na]⁺ adducts.
Mass Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The expected exact mass of the [M-H]⁻ ion for C₁₀H₈F₃O₃⁻ is 233.0425.
Tandem MS (MS/MS): If further confirmation is needed, select the precursor ion ([M-H]⁻) and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.
Expected Data and Interpretation
Analysis Mode
Expected m/z
Assignment
Rationale
HRMS (Negative ESI)
233.0425
[M-H]⁻
The deprotonated molecular ion. This confirms the molecular formula C₁₀H₉F₃O₃. The molecular weight of the neutral molecule is 234.17 g/mol .
MS/MS of 233.04
~189.05
[M-H-CO₂]⁻
Loss of carbon dioxide (44 Da) from the carboxylate group.
~161.02
[M-H-C₃H₄O₂]⁻
Cleavage of the ether bond, resulting in the 4-(trifluoromethyl)phenoxide anion.
~73.02
[C₃H₅O₂]⁻
Cleavage of the ether bond, resulting in the 2-propanoate anion.
Comparison with Alternative Methods
While the triad of NMR, IR, and MS provides comprehensive structural validation, it is useful to understand how it compares to other techniques.
Technique
Strengths for This Application
Limitations for This Application
NMR / IR / MS (This Guide)
Provides complete connectivity, functional group, and molecular formula data. Relatively small sample amount needed.
Does not provide information on crystal packing or absolute stereochemistry (if chiral).
Elemental Analysis (CHN)
Provides the empirical formula (ratio of C, H, N). Can be used to confirm purity.
Does not provide structural/connectivity information. Less precise than HRMS for formula determination.
X-Ray Crystallography
Provides the absolute, unambiguous 3D structure, including stereochemistry and crystal packing.
Requires a suitable single crystal, which can be difficult and time-consuming to grow. The result is for the solid state only.
UV-Vis Spectroscopy
Quick and simple. Can confirm the presence of the aromatic chromophore.
Provides very limited structural information. Not specific enough for full validation.
Conclusion
The structural validation of 2-[4-(trifluoromethyl)phenoxy]propanoic acid is most effectively and reliably achieved through the synergistic application of NMR spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This multi-modal approach ensures that every key feature of the molecule—from its carbon-hydrogen framework and functional groups to its exact molecular formula and connectivity—is rigorously confirmed. Each technique provides a layer of evidence that is cross-validated by the others, adhering to the principles of scientific integrity and creating a self-validating system for unequivocal structural proof. This comprehensive characterization is an indispensable step in the research and development pipeline for any application utilizing this important chemical intermediate.
References
ChemSynthesis. (2024). 2-[4-(trifluoromethyl)phenyl]propanoic acid. Retrieved from [Link]
PubChem. (n.d.). 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
S. K. Ali, et al. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from a research paper on solute-solvent interactions.
The Royal Society of Chemistry. (n.d.). Abbreviations: DMSO-Dimethyl Sulfoxide, TFA-Trifluoroacetic acid.... Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]
Navigating the Translational Gap: A Comparative Guide to the Efficacy of 2-[4-(Trifluoromethyl)phenoxy]propanoic Acid
An In-depth Analysis of a Promising Chemical Entity in Preclinical Research Published by the Senior Application Scientist Group In the landscape of modern drug discovery and development, the journey of a chemical entity...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis of a Promising Chemical Entity in Preclinical Research
Published by the Senior Application Scientist Group
In the landscape of modern drug discovery and development, the journey of a chemical entity from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. A critical phase in this journey is the rigorous evaluation of its efficacy, both in controlled cellular environments (in vitro) and within complex living organisms (in vivo). This guide focuses on 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a molecule of interest due to its structural motifs that are prevalent in pharmacologically active compounds.
This document provides a comprehensive comparison of the in vivo versus in vitro efficacy of 2-[4-(trifluoromethyl)phenoxy]propanoic acid, drawing upon available scientific literature. It is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential and challenges associated with this compound and its derivatives. We will delve into the nuances of its chemical properties that influence its biological activity, explore its performance in preclinical models, and provide detailed experimental protocols to aid in the design of future studies.
The Molecular Profile of 2-[4-(Trifluoromethyl)phenoxy]propanoic Acid: A Foundation for Biological Activity
The structure of 2-[4-(trifluoromethyl)phenoxy]propanoic acid combines two key features that are of significant interest in medicinal chemistry: the propanoic acid moiety and the trifluoromethyl group. The propanoic acid backbone is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group and is known to enhance several key properties of a drug candidate, including metabolic stability, lipophilicity, and binding affinity to target proteins[1]. The presence of the -CF3 group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile[2].
While specific therapeutic applications for 2-[4-(trifluoromethyl)phenoxy]propanoic acid are not extensively documented in publicly available literature, its structural components suggest potential for biological activity. One source has identified it as a potent herbicide and a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting the stability and selectivity conferred by the trifluoromethyl group[3].
A Comparative Analysis of Efficacy: In Vitro vs. In Vivo
A thorough review of the scientific literature reveals a significant gap in the direct comparative data for the in vivo and in vitro efficacy of 2-[4-(trifluoromethyl)phenoxy]propanoic acid in a therapeutic context. Research on this specific molecule is limited. However, by examining studies on structurally related compounds, we can infer potential activities and highlight the critical importance of both in vitro and in vivo testing.
Inferred In Vitro Potential: Insights from Related Propanoic Acid Derivatives
Derivatives of propanoic acid have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes[4][5]. For instance, studies on fluoro-derivatives of loxoprofen, a phenylpropanoic acid NSAID, have demonstrated potent anti-inflammatory activity in vitro[5].
Furthermore, other phenylpropanoic acid derivatives have been investigated as agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes[6]. These studies showcase the diverse biological roles that molecules with a propanoic acid scaffold can play.
Hypothetical In Vitro Evaluation Workflow:
To ascertain the in vitro efficacy of 2-[4-(trifluoromethyl)phenoxy]propanoic acid, a logical first step would be to screen it against a panel of relevant biological targets based on its structural similarity to known active compounds.
Caption: A generalized workflow for the initial in vitro evaluation of a novel compound.
The Crucial Role of In Vivo Studies: Unveiling Systemic Effects
While in vitro assays provide valuable information on a compound's direct interaction with a biological target, they cannot replicate the complex physiological environment of a living organism. In vivo studies are therefore essential to assess a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall efficacy and potential toxicity in a systemic context.
For propanoic acid derivatives, in vivo studies in animal models of inflammation or metabolic disease are critical to validate the therapeutic potential observed in vitro[7][8]. For example, a study on bornyl-containing benzyloxyphenylpropanoic acid derivatives demonstrated their hypoglycemic effects in a diet-induced model of type 2 diabetes, confirming their activity as FFAR1 agonists that was initially identified in vitro[7].
Hypothetical In Vivo Evaluation Workflow:
Following promising in vitro results, a typical in vivo study would proceed as follows:
Caption: A simplified workflow for conducting initial in vivo efficacy and safety studies.
Bridging the Gap: The Importance of a Multi-faceted Approach
The lack of direct comparative data for 2-[4-(trifluoromethyl)phenoxy]propanoic acid underscores a common challenge in drug discovery. A promising in vitro profile does not always translate to in vivo success. Factors such as poor bioavailability, rapid metabolism, or off-target toxicity can lead to the failure of a compound in preclinical animal models.
Therefore, a comprehensive evaluation strategy that integrates both in vitro and in vivo experiments from an early stage is crucial for making informed decisions in the drug development process.
Future Directions and Conclusion
While the current body of scientific literature does not permit a direct and detailed comparison of the in vivo and in vitro efficacy of 2-[4-(trifluoromethyl)phenoxy]propanoic acid for a specific therapeutic indication, its chemical structure suggests that it warrants further investigation. Its known application as a herbicide and chemical intermediate points to its biological activity, and the presence of the trifluoromethyl and propanoic acid moieties are hallmarks of many successful drugs.
Future research should focus on a systematic evaluation of this compound, beginning with broad in vitro screening against a diverse panel of biological targets. Promising hits should then be advanced to cell-based functional assays and subsequently to relevant in vivo models of disease. Such a rigorous and integrated approach will be essential to unlock the full therapeutic potential of 2-[4-(trifluoromethyl)phenoxy]propanoic acid and its derivatives.
References
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. Available from: [Link]
Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro . Springer. Available from: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . National Center for Biotechnology Information. Available from: [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . MDPI. Available from: [Link]
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation . National Center for Biotechnology Information. Available from: [Link]
Propanoic acid, 2-methyl-2-(trifluoromethyl)- . ChemBK. Available from: [Link]
Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity . PubMed. Available from: [Link]
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes . PubMed. Available from: [Link]
Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies . MDPI. Available from: [Link]
In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity . ResearchGate. Available from: [Link]
In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors . MDPI. Available from: [Link]
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety . MDPI. Available from: [Link]
Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities . ResearchGate. Available from: [Link]
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity . PubMed. Available from: [Link]
In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation . MDPI. Available from: [Link]
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms . PubMed. Available from: [Link]
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents . MDPI. Available from: [Link]
Integrating Chemical Profiling, In Vivo Study, and Network Pharmacology to Explore the Anti-inflammatory Effect of Pterocarpus dalbergioides Fruits and Its Correlation with the Major Phytoconstituents . PubMed Central. Available from: [Link]
Comparison of "2-[4-(trifluoromethyl)phenoxy]propanoic acid" with its constitutional isomers
The following technical guide provides an in-depth comparison of 2-[4-(trifluoromethyl)phenoxy]propanoic acid against its primary constitutional isomers. This analysis focuses on structure-activity relationships (SAR), h...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparison of 2-[4-(trifluoromethyl)phenoxy]propanoic acid against its primary constitutional isomers. This analysis focuses on structure-activity relationships (SAR), herbicidal efficacy (auxin mimicry), and physicochemical properties relevant to drug and agrochemical development.
Executive Summary
2-[4-(trifluoromethyl)phenoxy]propanoic acid (CAS: 69484-34-0) is a fluorinated phenoxypropionate derivative. Structurally, it consists of a propanoic acid backbone linked via an ether bond to a phenyl ring substituted with a trifluoromethyl (
) group at the para position.
Unlike the "fop" class of herbicides (e.g., fluazifop) which contain two aromatic rings and inhibit ACCase to kill grasses, this single-ring compound functions primarily as a synthetic auxin . It mimics indole-3-acetic acid (IAA), causing uncontrolled growth and eventual death in broadleaf weeds.
This guide compares the Para-isomer (Target) with three key constitutional isomers to demonstrate how substituent positioning dictates biological activity:
yields several isomers. The biological distinction lies in the molecular recognition by the TIR1 ubiquitin ligase complex (the auxin receptor).
Structural Visualization
The following diagram illustrates the structural divergence of the isomers from the common molecular formula.
Caption: Structural classification of constitutional isomers. The alpha-linkage (blue) is critical for auxin activity, while the para-substitution (green) optimizes receptor binding.
Comparative Performance Analysis
Biological Activity: The Auxin Effect
Synthetic auxins function by binding to the TIR1/AFB receptor pocket. This binding promotes the degradation of Aux/IAA transcriptional repressors, unlocking gene expression.
Para-Isomer (Target): The
group at the 4-position is a bioisostere of the chlorine atom in 4-CPA or the methyl group in other auxins. It provides the necessary lipophilicity and electronic withdrawal to stabilize the active conformation within the receptor.
Meta/Ortho Isomers: Shifting the
group disrupts the "two-point attachment" theory (carboxyl + ring). The ortho-isomer introduces significant steric clash, preventing the carboxyl group from orienting correctly in the active site.
Beta-Isomer: Moving the ether linkage to the 3-position (beta) removes the chiral center alpha to the carboxyl group. This destroys auxin activity, as the distance between the aromatic ring and the carboxylic acid becomes too great for the receptor bridge.
Physicochemical Properties
The position of the electron-withdrawing trifluoromethyl group (
) influences the acidity (pKa) of the propanoic acid tail.
Isomer
Electronic Effect
Predicted pKa
Solubility Profile
Para
Strong inductive withdrawal through conjugation path.
3.10
High lipophilicity; penetrates leaf cuticle well.
Meta
Inductive withdrawal only (no resonance).
3.25
Similar lipophilicity.
Ortho
Strong inductive, but steric inhibition of solvation.
3.40
Lower solubility due to crystal packing efficiency.
Beta
Ether oxygen is further from carboxyl; less inductive pull.
4.50
Weaker acid; poorer membrane transport at physiological pH.
Experimental Protocols
Protocol: Synthesis of 2-[4-(trifluoromethyl)phenoxy]propanoic acid
This protocol uses a Williamson ether synthesis, applicable to all three ring isomers by swapping the starting phenol.
Reagents:
4-(Trifluoromethyl)phenol (1.0 eq)
Ethyl 2-bromopropionate (1.2 eq)
Potassium Carbonate (
, 2.0 eq)
Acetonitrile (Solvent)
Sodium Hydroxide (NaOH, for hydrolysis)
Workflow:
Alkylation: Dissolve 4-(trifluoromethyl)phenol in acetonitrile. Add
and stir for 30 min at room temperature to form the phenoxide.
Addition: Dropwise add ethyl 2-bromopropionate.
Reflux: Heat to
for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Hydrolysis: Evaporate solvent. Redissolve residue in THF/Water (1:1). Add NaOH (2M). Stir at
for 2 hours to cleave the ester.
Workup: Acidify with HCl to pH 1. Extract with Ethyl Acetate. Dry over
Plating: Place seeds on vertical MS plates containing increasing concentrations of the isomer (
).
Stratification: Keep plates at
for 2 days (dark).
Growth: Transfer to growth chamber (
, 16h light).
Measurement: After 7 days, measure primary root length.
Analysis: Plot dose-response curves. The Para-isomer should show an
(potent inhibition), while the Beta-isomer will show negligible inhibition ().
Mechanism of Action Visualization
The following diagram details the signal transduction pathway activated by the Para-isomer, contrasting it with the inactive Beta-isomer.
Caption: Mechanism of Action. The Para-isomer facilitates the degradation of repressors (Aux/IAA), triggering herbicidal effects. The Beta-isomer fails to bind.
References
BCPC Pesticide Compendium. (n.d.). Trifop Data Sheet. Retrieved January 30, 2026, from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13953820, 3-[3-(Trifluoromethyl)phenoxy]propanoic acid. Retrieved January 30, 2026, from [Link]
Accela ChemBio. (2023). Product Catalog: 2-[4-(trifluoromethyl)phenoxy]propanoic acid (CAS 69484-34-0). Retrieved January 30, 2026, from [Link]
Takano, H. K., et al. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Science. Retrieved January 30, 2026, from [Link]
Validation
A Comparative Guide to the Structure-Activity Relationship of 2-[4-(Trifluoromethyl)phenoxy]propanoic Acid Derivatives
Executive Summary The 2-phenoxypropanoic acid scaffold is a privileged structure in chemical biology and drug discovery, demonstrating remarkable versatility. The introduction of a trifluoromethyl (-CF3) group at the 4-p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-phenoxypropanoic acid scaffold is a privileged structure in chemical biology and drug discovery, demonstrating remarkable versatility. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the phenoxy ring significantly modulates the scaffold's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 2-[4-(trifluoromethyl)phenoxy]propanoic acid, focusing on two primary and distinct areas of application: herbicidal activity and metabolic modulation via Peroxisome Proliferator-Activated Receptors (PPARs). We will dissect the nuanced structural modifications that confer target specificity and potency, supported by experimental data and detailed protocols for researchers in agrochemistry and pharmacology.
The Core Scaffold: Properties, Chirality, and Synthesis
The 2-[4-(trifluoromethyl)phenoxy]propanoic acid molecule possesses several key features that are central to its biological activity. The trifluoromethyl group is a strong electron-withdrawing group that increases the lipophilicity of the molecule and can enhance its metabolic stability by blocking potential sites of oxidation[1]. The propanoic acid moiety provides a crucial acidic head group for interacting with target proteins and introduces a chiral center at the C2 position.
Chirality and Biological Activity:
A critical aspect of the SAR for this class of compounds is stereochemistry. The biological activity of 2-phenoxypropanoic acid derivatives often resides in a single enantiomer, typically the (R)-isomer. This is true for both its herbicidal and PPAR agonist activities, where the (R)-enantiomer demonstrates significantly higher potency[2][3]. This stereoselectivity underscores a specific, three-dimensional binding interaction with the target enzymes or receptors.
General Synthetic Workflow:
The synthesis of these derivatives typically involves the etherification of a substituted phenol with a propanoate ester, followed by hydrolysis. The introduction of various functionalities allows for the exploration of the chemical space around the core scaffold.
Caption: Divergent targeting by the same chemical scaffold.
Experimental Design & Methodologies
To facilitate further research, we provide standardized protocols for evaluating the biological activities discussed.
Protocol 1: In Vitro ACCase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of test compounds against plant ACCase.
Methodology:
Enzyme Extraction: Isolate ACCase from the etiolated shoots of a susceptible grass species (e.g., Zea mays). Homogenize tissue in an extraction buffer and purify via ammonium sulfate precipitation and size-exclusion chromatography.
Assay Principle: The assay measures the incorporation of radiolabeled ¹⁴C-bicarbonate into an acid-stable product, malonyl-CoA.
Procedure:
Prepare an assay mixture containing buffer (e.g., Tricine-KOH, pH 8.0), ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.
Add varying concentrations of the test compound (dissolved in DMSO) to the mixture.
Initiate the reaction by adding the purified ACCase enzyme preparation.
Incubate at 32°C for 10 minutes.
Terminate the reaction by adding concentrated HCl.
Dry the samples to remove unreacted ¹⁴CO₂.
Resuspend the residue in a scintillation cocktail and measure radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.
Protocol 2: Cell-Based PPARα Reporter Gene Assay
Objective: To measure the ability of test compounds to activate human PPARα.
Methodology:
Cell Line: Use a stable cell line (e.g., HEK293 or CV-1) co-transfected with two plasmids:
An expression vector for the full-length human PPARα.
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).
Procedure:
Plate the cells in 96-well plates and allow them to adhere overnight.
Treat the cells with a serial dilution of the test compounds for 18-24 hours. Include a known agonist (e.g., fenofibrate) as a positive control and a vehicle (DMSO) as a negative control.
After incubation, lyse the cells using a suitable lysis buffer.
Add a luciferase substrate (e.g., luciferin) to the cell lysate.
Measure the resulting luminescence using a luminometer.
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary (e.g., a parallel cytotoxicity assay). Calculate the fold activation relative to the vehicle control. Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
The 2-[4-(trifluoromethyl)phenoxy]propanoic acid scaffold is a testament to how subtle structural and stereochemical modifications can redirect the biological activity of a molecule toward entirely different targets in distinct organisms. For herbicidal applications, the focus remains on optimizing plant uptake and translocation, often through pro-herbicide strategies, while maintaining potent ACCase inhibition. In the pharmaceutical realm, the challenge lies in fine-tuning the structure to achieve specific PPAR isotype selectivity (e.g., PPARα/δ dual agonism vs. pan-agonism) to maximize therapeutic benefit for complex metabolic diseases while minimizing off-target effects.
Future research could explore the potential for developing derivatives with novel modes of action or leveraging this scaffold's properties for applications in other fields, such as anti-inflammatory or antitumor agents, where related structures have already shown promise.[4][5] The continued exploration of this versatile chemical entity will undoubtedly yield further innovations in both agriculture and medicine.
References
Ohta, K., Minami, K., Yoshikawa, H., & Ishida, Y. (2014). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, 57(11), 1940-1942. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. JOCPR. [Link]
Ghorab, M. M., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry, 13(4), 1069-81. [Link]
MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. [Link]
Malamas, M. S., et al. (2004). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Journal of Medicinal Chemistry, 47(21), 5021-40. [Link]
Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist... Molecular Pharmacology, 68(3), 763-8. [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. [Link]
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Lee, Y., et al. (2014). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides... Journal of Medicinal Chemistry, 57(4), 1596-1600. [Link]
L-Pharma. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]
ResearchGate. (1990). Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives, 87, 263-71. [Link]
Patsnap Synapse. (2024). Demystifying PPAR agonists: A Comprehensive Guide... [Link]
PubMed Central. (n.d.). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors... [Link]
MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists... [Link]
Google Patents. (n.d.).
JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
Kakehi, K., et al. (1990). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 38(6), 1597-603. [Link]
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... [Link]
Biological & Pharmaceutical Bulletin. (2024). Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. Biol Pharm Bull, 47(5), 946-954. [Link]
"2-[4-(trifluoromethyl)phenoxy]propanoic acid" toxicological profile compared to other herbicides
This guide provides an in-depth toxicological profile of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (4-TFPP), a core pharmacophore of the Aryloxyphenoxypropionate (AOPP or "Fop") herbicide class. While often overshadow...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth toxicological profile of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (4-TFPP), a core pharmacophore of the Aryloxyphenoxypropionate (AOPP or "Fop") herbicide class.
While often overshadowed by its commercial ester derivatives (e.g., Trifop-methyl, Fluazifop-butyl), this acid moiety is the biologically active metabolite responsible for both herbicidal efficacy (ACCase inhibition) and mammalian toxicity (PPAR
activation). This analysis compares it against structural analogs and functional alternatives to aid drug development and agrochemical safety assessment.
Part 1: Chemical Identity & Mechanism of Action
2-[4-(trifluoromethyl)phenoxy]propanoic acid serves as a critical model compound.[1] In drug development, it represents the "fibrates-like" structural motif that bridges agrochemical toxicity and pharmaceutical lipid-modulation.
The Dual-Mechanism Paradox
The toxicity profile of this compound is defined by a stark species-specific divergence in molecular targets.
In Plants (Target): The acid actively inhibits Acetyl-CoA Carboxylase (ACCase) , specifically the eukaryotic form found in grasses (Gramineae). This blocks fatty acid biosynthesis, leading to necrosis of meristematic tissue.
In Mammals (Off-Target): The compound acts as a Peroxisome Proliferator-Activated Receptor alpha (PPAR
) agonist . It mimics endogenous fatty acids, binding to the nuclear receptor PPAR to regulate lipid metabolism genes.
Critical Insight for Drug Developers: The same structural features that allow AOPPs to bind the ACCase active site (a carboxyl head group with a lipophilic tail) facilitate their binding to the PPAR
ligand-binding domain. This overlap is the root cause of the rodent-specific hepatocarcinogenicity observed in this class.
Mechanism Visualization
Figure 1: Divergent signaling pathways. In plants, the compound causes lethal lipid deficiency. In rodents, it drives receptor-mediated oxidative stress leading to tumors.
Part 2: Comparative Toxicological Profile
This section contrasts 2-[4-(trifluoromethyl)phenoxy]propanoic acid with its parent herbicide class (Trifop/Fluazifop) and a functional alternative (Glyphosate).
*Estimated based on structural analogs (Trifop/Diclofop). Pure acid data is rare as esters are the commercial form.
**Subject to ongoing regulatory debate, but mechanistically distinct from PPAR carcinogens.
Deep Dive: Hepatotoxicity & Species Specificity
The defining toxicological feature of 4-TFPP is peroxisome proliferation .
Rodents: Highly sensitive. Exposure leads to massive hepatomegaly (liver enlargement), induction of fatty acid
-oxidation enzymes (e.g., Acyl-CoA oxidase), and eventual tumor formation due to sustained oxidative stress.
Humans: Refractory. Human PPAR
is expressed at lower levels and responds differently to ligand activation. Therefore, the liver tumors observed in rats are generally considered not relevant to humans by regulatory bodies (EPA, EFSA), provided exposure is below the threshold for other toxic effects.
Reproductive Toxicity
Unlike the liver effects, reproductive toxicity is a relevant concern for humans. AOPP acids can cross the placental barrier.
Mechanism: Disruption of cholesterol biosynthesis (essential for steroid hormones and membrane formation) in the developing fetus.
Outcome: Skeletal malformations and diaphragmatic hernias have been observed in rat studies with high-dose AOPPs.
Part 3: Experimental Protocols for Safety Assessment
For researchers validating this compound or its derivatives, the following protocols distinguish between "on-target" efficacy and "off-target" toxicity.
Protocol A: In Vitro PPAR
Transactivation Assay
Purpose: To quantify the potential for rodent hepatocarcinogenicity early in drug/agrochemical design.
Cell System: Transfect COS-7 or HepG2 cells with:
A mammalian expression vector encoding full-length mouse or human PPAR
.
A reporter plasmid containing PPRE (Peroxisome Proliferator Response Element) upstream of Luciferase.
Treatment:
Seed cells at
cells/well in 96-well plates.
After 24h, treat with 4-TFPP (0.1, 1, 10, 100
M).
Positive Control: Wy-14,643 (potent PPAR
agonist).
Negative Control: DMSO vehicle (0.1%).
Readout:
Lyse cells after 24h incubation.
Measure Luciferase activity (Luminescence) normalized to
-galactosidase (transfection efficiency control).
Interpretation: A dose-dependent increase in luminescence >2-fold over vehicle indicates PPAR
agonism. Compare EC50 values between Mouse-PPAR and Human-PPAR to assess species risk.
Protocol B: In Vivo 28-Day Rodent Liver Enzyme Induction
Purpose: To confirm peroxisome proliferation in a whole-organism model.
Subjects: Male Wistar rats (n=5/group), 6-8 weeks old.
Dosing: Oral gavage of 4-TFPP at 0, 10, 50, and 200 mg/kg/day for 28 days.
Biochemical Assay: Homogenize liver tissue. Assay for Cyanide-insensitive Palmitoyl-CoA Oxidation (a marker for peroxisomal
-oxidation).
Histopathology: H&E staining to observe hepatocellular hypertrophy and eosinophilia.
Self-Validation: If liver weight increases without a corresponding increase in Palmitoyl-CoA oxidation, the mechanism may be non-PPAR mediated (e.g., cholestasis or fatty liver), requiring a different risk assessment strategy.
Part 4: Environmental Fate & Persistence
The acid form (4-TFPP) is the terminal residue for many ester-based herbicides.
Soil Dynamics: It is weakly mobile in soil due to the carboxylic acid group (pKa ~3.5). In basic soils, it exists as an anion, increasing leaching potential.
Degradation: Microbial breakdown is the primary pathway. The trifluoromethyl group (
) is highly stable and resistant to microbial attack, often resulting in the phenoxy ring persisting longer than non-fluorinated analogs.
Water Safety: Due to high water solubility of the salt form, 4-TFPP is a potential groundwater contaminant, though its rapid photolysis in clear water (half-life < 30 days) mitigates long-term aquatic risk.
References
Chem-Impex International. (n.d.). 2-[4-(Trifluoromethyl)phenoxy]propanoic acid Product Data. Retrieved from
U.S. EPA. (2000).[2] Toxicological Profile for Fluazifop-butyl and Metabolites. Integrated Risk Information System. Retrieved from
Roberts, T. R. (1998).
Corton, J. C., et al. (2014). Mode of Action Framework Analysis for Receptor-Mediated Toxicity: The Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Critical Reviews in Toxicology.
PubChem. (2025).[3] Compound Summary: 2-[4-(trifluoromethyl)phenoxy]propanoic acid.[1][4][5] National Library of Medicine. Retrieved from